molecular formula C23H16Cl2N2O4 B14091718 1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14091718
M. Wt: 455.3 g/mol
InChI Key: QRDQOYUONCGFQV-UHFFFAOYSA-N
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Description

    Reagents: The chromeno[2,3-c]pyrrole intermediate and a nitrile compound.

    Conditions: The reaction is typically performed under acidic or basic conditions to facilitate the cyclization process.

    Product: Oxazole-fused chromeno[2,3-c]pyrrole intermediate.

  • Step 3: Substitution with Dichlorophenyl and Dimethyl Groups

      Reagents: The oxazole-fused intermediate, 3,4-dichlorophenyl chloride, and dimethylating agents.

      Conditions: The reaction is carried out under controlled temperature and pressure conditions.

      Product: 1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.

  • Preparation Methods

    The synthesis of 1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reaction conditions and reagents

    • Step 1: Synthesis of Chromeno[2,3-c]pyrrole Core

        Reagents: Starting materials such as 2-hydroxyacetophenone and an appropriate amine.

        Conditions: The reaction is carried out under reflux conditions in the presence of a suitable catalyst.

        Product: Chromeno[2,3-c]pyrrole intermediate.

    Chemical Reactions Analysis

    1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    • Oxidation:

        Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

        Conditions: The reaction is typically carried out in an acidic medium.

        Products: Oxidized derivatives of the compound, which may include the formation of carbonyl groups.

    • Reduction:

        Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

        Conditions: The reaction is performed under mild conditions to prevent over-reduction.

        Products: Reduced derivatives, including the conversion of carbonyl groups to alcohols.

    • Substitution:

        Reagents: Halogenating agents, nucleophiles, or electrophiles.

        Conditions: The reaction conditions vary depending on the type of substitution (e.g., nucleophilic or electrophilic).

        Products: Substituted derivatives with different functional groups replacing the original substituents.

    Scientific Research Applications

    1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications due to its unique structure and reactivity.

    • Chemistry:

      • Used as a building block for the synthesis of more complex organic molecules.
      • Studied for its reactivity and potential as a catalyst in organic reactions.
    • Biology:

      • Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
      • Used in the study of enzyme inhibition and protein-ligand interactions.
    • Medicine:

      • Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
      • Studied for its role in drug development and design.
    • Industry:

      • Utilized in the development of new materials with specific properties, such as polymers and coatings.
      • Investigated for its potential use in agricultural chemicals and pesticides.

    Mechanism of Action

    The mechanism of action of 1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways.

    • Molecular Targets:

      • The compound may interact with enzymes, receptors, and proteins, leading to inhibition or activation of specific biological pathways.
      • Potential targets include enzymes involved in inflammation, microbial growth, and cancer cell proliferation.
    • Pathways Involved:

      • The compound may modulate signaling pathways such as the NF-κB pathway, MAPK pathway, and apoptotic pathways.
      • Its effects on these pathways can lead to anti-inflammatory, antimicrobial, and anticancer activities.

    Comparison with Similar Compounds

      1-(3,4-Dichlorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Lacks the dimethyl groups, which may affect its reactivity and biological activity.

      6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Lacks the dichlorophenyl group, which may influence its chemical properties and applications.

  • Uniqueness:

    • The presence of both dichlorophenyl and dimethyl groups in 1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione contributes to its unique chemical reactivity and potential biological activities.
    • Its fused heterocyclic structure makes it a valuable compound for various scientific research applications.
  • Properties

    Molecular Formula

    C23H16Cl2N2O4

    Molecular Weight

    455.3 g/mol

    IUPAC Name

    1-(3,4-dichlorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

    InChI

    InChI=1S/C23H16Cl2N2O4/c1-10-6-14-17(7-11(10)2)30-22-19(21(14)28)20(13-4-5-15(24)16(25)9-13)27(23(22)29)18-8-12(3)31-26-18/h4-9,20H,1-3H3

    InChI Key

    QRDQOYUONCGFQV-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC(=C(C=C5)Cl)Cl

    Origin of Product

    United States

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